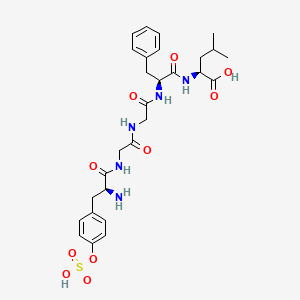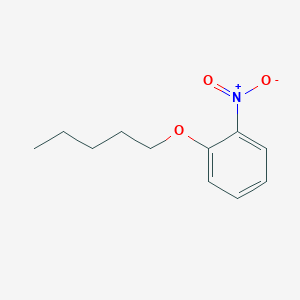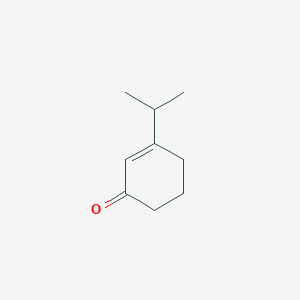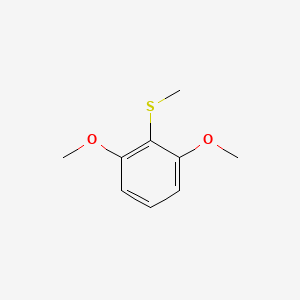
Enkephalin-leu, sulfonated
Descripción general
Descripción
Enkephalin-leu, sulfonated is a peptide that has been extensively studied for its potential applications in scientific research. This peptide is a derivative of enkephalin, a naturally occurring peptide that acts as an endogenous opioid. Enkephalin-leu, sulfonated is synthesized using a specific method and has been shown to have unique biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Enkephalin-leu, sulfonated has been used in scientific research for a variety of applications. One of the most common uses is as a tool to study the opioid system. The opioid system plays a crucial role in pain management and addiction, and enkephalin-leu, sulfonated can be used to study the mechanisms of this system. Additionally, enkephalin-leu, sulfonated has been used to study the effects of opioids on the immune system, as well as the potential for opioid-based therapies for inflammatory diseases.
Mecanismo De Acción
Enkephalin-leu, sulfonated acts as an agonist for the delta opioid receptor. This receptor is part of the opioid system and is involved in pain management and addiction. When enkephalin-leu, sulfonated binds to the delta opioid receptor, it activates a signaling pathway that leads to the release of endogenous opioids, such as enkephalin. This activation of the opioid system can lead to pain relief or other physiological effects.
Efectos Bioquímicos Y Fisiológicos
Enkephalin-leu, sulfonated has been shown to have a variety of biochemical and physiological effects. One of the most notable effects is its ability to induce analgesia, or pain relief. Additionally, enkephalin-leu, sulfonated has been shown to have anti-inflammatory effects and can modulate the immune system. Enkephalin-leu, sulfonated has also been shown to have effects on the cardiovascular system, including the regulation of blood pressure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Enkephalin-leu, sulfonated has several advantages for use in lab experiments. It is a well-characterized peptide with known biochemical and physiological effects, making it a reliable tool for research. Additionally, enkephalin-leu, sulfonated is stable and can be easily synthesized using SPPS. However, there are also limitations to the use of enkephalin-leu, sulfonated in lab experiments. Its effects can be dose-dependent, and it may not be suitable for all experimental models.
Direcciones Futuras
There are several future directions for research on enkephalin-leu, sulfonated. One area of focus is the development of opioid-based therapies for inflammatory diseases. Enkephalin-leu, sulfonated has shown promise in this area, and further research could lead to the development of new treatments. Additionally, there is potential for the use of enkephalin-leu, sulfonated in pain management, addiction treatment, and cardiovascular disease. Further research is needed to fully understand the potential of this peptide in these areas.
Conclusion:
Enkephalin-leu, sulfonated is a well-studied peptide with unique biochemical and physiological effects. Its synthesis method using SPPS makes it a reliable tool for scientific research. Enkephalin-leu, sulfonated has potential applications in the study of the opioid system, immune system, and cardiovascular system. Its future directions include the development of opioid-based therapies for inflammatory diseases, pain management, addiction treatment, and cardiovascular disease.
Propiedades
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-sulfooxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H37N5O10S/c1-17(2)12-23(28(38)39)33-27(37)22(14-18-6-4-3-5-7-18)32-25(35)16-30-24(34)15-31-26(36)21(29)13-19-8-10-20(11-9-19)43-44(40,41)42/h3-11,17,21-23H,12-16,29H2,1-2H3,(H,30,34)(H,31,36)(H,32,35)(H,33,37)(H,38,39)(H,40,41,42)/t21-,22-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMLDZIPRMZWLPL-VABKMULXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)OS(=O)(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)OS(=O)(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H37N5O10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40230445 | |
| Record name | Enkephalin-leu, sulfonated | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40230445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
635.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Enkephalin-leu, sulfonated | |
CAS RN |
80632-52-6 | |
| Record name | Enkephalin-leu, sulfonated | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080632526 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Enkephalin-leu, sulfonated | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40230445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Rhodium, tetrakis[m-(2,2,3,3,4,4,4-heptafluorobutanoato-kO:kO')]di-, (Rh-Rh)](/img/structure/B1594970.png)


![2-[4-(Hexyloxy)phenyl]-5-octylpyrimidine](/img/structure/B1594973.png)




